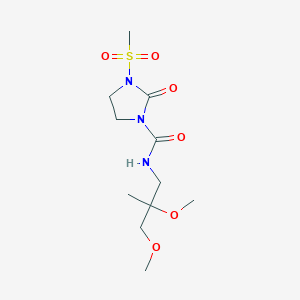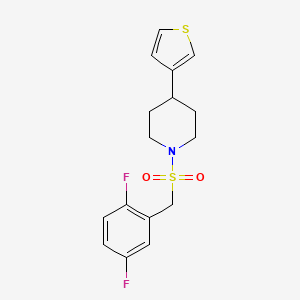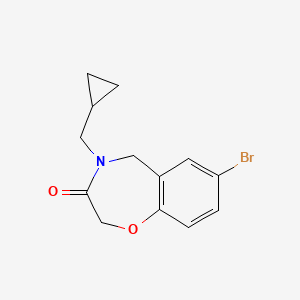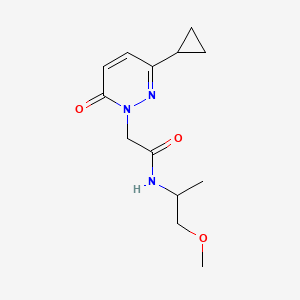
N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C18H17N3OS . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide”, typically involves the condensation of o-phenylenediamine with dicarbonyl derivatives . In a study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors. After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” consists of a quinoxaline core with a benzyl group attached to one nitrogen atom and a thioacetamide group attached to the other .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, which could make them effective in treating different types of cancer .
Anti-Microbial Activity
Quinoxaline compounds have shown promising results in combating various microorganisms . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives have been found to possess anti-convulsant properties . This suggests they could be used in the treatment of epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Quinoxaline compounds have demonstrated activity against Mycobacterium tuberculosis . This indicates their potential use in the development of anti-tuberculosis drugs .
Anti-Malarial Activity
Research has shown that some quinoxaline derivatives can be effective against the Plasmodium species, the parasites that cause malaria .
Anti-Leishmanial Activity
Quinoxaline compounds have also been studied for their anti-leishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and quinoxaline derivatives could potentially be used in its treatment .
Anti-HIV Activity
Quinoxaline derivatives have shown potential in the treatment of HIV . They can interact with various targets and receptors related to the virus, which could make them effective in combating HIV .
Anti-Inflammatory Activity
Quinoxaline compounds have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of various inflammatory diseases .
Future Directions
The future directions for research on “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” and similar compounds could include further investigation of their potential antiviral activities, particularly against SARS-CoV-2 . Additionally, further structural modification and optimization may be needed to obtain drug candidates with effective anti-RSV activities in vivo .
properties
IUPAC Name |
N-benzyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-18(21-16-10-6-5-9-15(16)20-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHCAMWVSQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)
![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)
![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)




![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)
